Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Fluoro-2-methylthiophenol
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methylthiophenol (also known as 4-Fluoro-2-methylbenzenethiol), a fluorinated aromatic thiol of significant interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and key chemical reactions. Furthermore, it explores the scientific rationale for its application in drug discovery, leveraging the unique electronic properties of the fluorine atom, the strategic positioning of the methyl group, and the versatile reactivity of the thiol moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable chemical building block.
4-Fluoro-2-methylthiophenol (CAS: 845823-04-3) is a trifunctional aromatic compound, incorporating a thiol group, a methyl group, and a fluorine atom on a benzene ring.[1][2] This specific substitution pattern imparts a unique combination of lipophilicity, reactivity, and electronic properties, making it a strategic component in the design of novel molecules.
The structural arrangement—a thiol and a methyl group ortho to each other, with a fluorine atom para to the thiol—is key to its utility. The methyl group can influence the conformation and metabolic stability of larger molecules it's incorporated into, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[3] Simultaneously, the highly electronegative fluorine atom can modulate the pKa of the thiol, influence binding interactions, and block potential sites of metabolic oxidation.[4]
Molecular Structure:
Caption: Molecular structure of 4-Fluoro-2-methylthiophenol.
A summary of its core physical and chemical identifiers is presented in Table 1. There are conflicting reports regarding its physical state at room temperature, with some sources listing it as a liquid and others as a solid.[1] This suggests it is likely a low-melting solid.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 845823-04-3 | [2][][6] |
| Molecular Formula | C₇H₇FS | [] |
| Molecular Weight | 142.19 g/mol | [] |
| IUPAC Name | 4-fluoro-2-methylbenzenethiol | [] |
| Appearance | Liquid / Solid | [1] |
| Boiling Point | 186.7°C (at 760 mmHg) | [][6] |
| Density | 1.16 g/cm³ | [][6] |
| Flash Point | 68.7°C | [6] |
| InChI Key | ZEKNCCBACRDOAR-UHFFFAOYSA-N | [1][] |
| SMILES | CC1=C(C=CC(=C1)F)S |[] |
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, its characteristic features can be reliably predicted based on its structure and analysis of similar compounds.[7][8] Spectroscopic analysis is crucial for confirming the identity and purity of the material after synthesis or before use.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton.
-
Aromatic Region (δ 6.8-7.5 ppm): Three signals are expected, exhibiting coupling patterns influenced by both the fluorine atom (H-F coupling) and adjacent protons (H-H coupling).
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Thiol Proton (δ 3.0-4.0 ppm): A broad singlet is anticipated for the -SH proton. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Methyl Protons (δ 2.2-2.4 ppm): A sharp singlet corresponding to the three protons of the methyl group.
¹³C NMR: The carbon NMR spectrum will reflect the seven unique carbon atoms in the molecule. The C-F bond will result in characteristic splitting patterns.
-
Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear significantly downfield. Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings.
-
Methyl Carbon (δ 15-20 ppm): A single peak for the methyl group carbon.
IR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.
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S-H Stretch: A weak, sharp absorption band is expected in the range of 2550-2600 cm⁻¹.[9]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.[9]
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion peak.
-
Molecular Ion (M⁺): Expected at m/z = 142.
-
Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom (M-1), loss of the SH group (M-33), and cleavage of the methyl group (M-15).
Synthesis and Purification
Caption: Plausible synthesis workflow for 4-Fluoro-2-methylthiophenol.
Representative Protocol (General Procedure):
-
Diazotization: 4-Fluoro-2-methylaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.
-
Xanthate Displacement: The cold diazonium salt solution is then added portion-wise to a pre-cooled aqueous solution of potassium ethyl xanthate. This reaction, a variation of the Sandmeyer reaction, displaces the diazonium group to form an aryl xanthate intermediate. Nitrogen gas is evolved during this step.
-
Hydrolysis: The intermediate aryl xanthate is hydrolyzed under basic conditions (e.g., by heating with aqueous sodium hydroxide) to cleave the xanthate ester and form the sodium thiophenolate salt.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The acidic conditions protonate the thiophenolate, causing the desired 4-fluoro-2-methylthiophenol to precipitate or separate as an oil.
-
Purification: The crude product can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel.
Causality Note: The use of a xanthate is a common and effective method for introducing a thiol group onto an aromatic ring, often providing higher yields and cleaner reactions compared to other sulfur sources for this transformation.
Chemical Reactivity and Derivatization
The thiol (-SH) group is the primary center of reactivity in 4-fluoro-2-methylthiophenol, making it a versatile intermediate. It can participate in a wide range of reactions common to thiols, enabling its incorporation into more complex molecular scaffolds.
Caption: Key reaction pathways of 4-Fluoro-2-methylthiophenol.
-
S-Alkylation/Arylation: As a potent nucleophile, the thiolate anion (formed by deprotonation with a mild base like triethylamine or potassium carbonate) readily reacts with alkyl halides, epoxides, or activated aryl halides to form stable thioether (sulfide) bonds.
-
Oxidation: The sulfur atom can be selectively oxidized. Mild oxidizing agents (e.g., one equivalent of m-CPBA or H₂O₂) yield the corresponding sulfoxide. Stronger oxidation conditions (e.g., excess m-CPBA or KMnO₄) lead to the formation of the sulfone. This allows for the modulation of the sulfur center's electronic properties and geometry.
-
Disulfide Formation: Mild oxidation, such as exposure to iodine (I₂) or air in the presence of a base, leads to the formation of the corresponding disulfide dimer. This reaction is often reversible with the use of reducing agents.
-
Michael Addition: The thiol can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a key reaction in bioconjugation chemistry.[10]
Applications in Research and Drug Development
While specific drugs containing the 4-fluoro-2-methylthiophenol moiety are not prominent, its structure represents a confluence of three highly valuable motifs in medicinal chemistry, making it an attractive building block for library synthesis and lead optimization.
-
Fluorine's Role: The introduction of fluorine is a well-established strategy in drug design.[4] Its high electronegativity can alter the acidity of nearby protons (like the thiol proton), create favorable dipole-dipole or hydrogen bond interactions with protein targets, and block metabolically labile positions on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate.
-
Thiol Functionality: The thiol group is a versatile handle for both synthesis and biological interaction. It can be used to form stable thioether linkages to a core scaffold. In radiopharmaceutical chemistry, thiol groups are often targeted for the site-specific attachment of imaging or therapeutic agents.[10][11]
-
The "Magic Methyl" Group: The strategic placement of a methyl group can have a profound impact on a drug's efficacy.[3] It can fill a hydrophobic pocket in a target protein to enhance binding affinity, or it can enforce a specific conformation of the molecule that is more favorable for binding. Its presence ortho to the point of attachment (the thiol group) can also provide steric shielding, protecting the thioether bond from enzymatic cleavage and improving metabolic stability.
The combination of these features in a single, relatively simple molecule makes 4-fluoro-2-methylthiophenol a high-value fragment for screening campaigns and a strategic intermediate for synthesizing more complex drug candidates.
Safety and Handling
4-Fluoro-2-methylthiophenol is classified as acutely toxic if swallowed and requires careful handling in a laboratory setting.[12]
-
GHS Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed).[12]
-
Signal Word: Warning.[12]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: The material should be stored in a tightly sealed container in a cool, dry place. Given its classification as a combustible solid, it should be kept away from sources of ignition.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
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